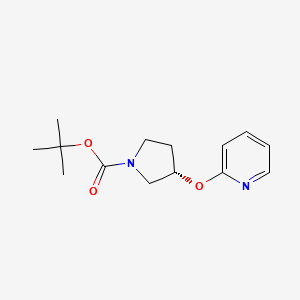

(S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a pyridinyloxy substituent at the 3-position and a tert-butyl carbamate group at the 1-position.

Properties

IUPAC Name |

tert-butyl (3S)-3-pyridin-2-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-7-11(10-16)18-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBUDAIEOISMCW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation

A palladium or platinum catalyst can hydrogenate unsaturated precursors to yield the (S)-pyrrolidine. For example, hydrogenation of a proline-derived enamine or a chiral epoxide under controlled conditions achieves high enantiomeric excess (ee).

Key Reaction Steps :

-

Substrate Preparation : Synthesis of a chiral epoxide or α,β-unsaturated amide.

-

Catalytic Hydrogenation : Use of a chiral phosphine ligand (e.g., BINAP) with H₂ gas to reduce the unsaturated bond, setting the (S)-stereochemistry.

-

Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

Example Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd/C or PtO₂ |

| Hydrogen Pressure | 1–3 atm |

| Solvent | Methanol or THF |

| Temperature | 25–50°C |

| Yield | 70–85% |

Functionalization: Introduction of the Pyridin-2-yloxy Group

The pyridin-2-yloxy group is introduced via nucleophilic substitution or Mitsunobu reaction.

Nucleophilic Substitution

A bromide or tosylate intermediate at the 3-position of the pyrrolidine undergoes displacement with pyridin-2-ol.

Procedure :

-

Leaving Group Formation : Convert the 3-hydroxypyrrolidine to a bromide (HBr, PPh₃) or tosylate (TsCl, Et₃N).

-

Displacement Reaction : React with pyridin-2-ol in the presence of a base (e.g., K₂CO₃) in DMF or DMSO.

Example Conditions :

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 h |

| Yield | 60–75% |

Mitsunobu Reaction

This method directly couples the pyrrolidine alcohol with pyridin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure :

-

Mitsunobu Conditions : React Boc-protected (S)-3-hydroxypyrrolidine with pyridin-2-ol, DEAD, and PPh₃ in THF.

-

Workup : Extract with ethyl acetate and purify via column chromatography.

Example Conditions :

| Parameter | Value |

|---|---|

| Reagents | DEAD, PPh₃ |

| Solvent | THF |

| Temperature | 0°C to rt |

| Yield | 70–85% |

Alternative Methods: Cross-Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) can introduce the pyridin-2-yl group, though this typically forms carbon-nitrogen bonds rather than ethers. For ether bonds, copper-mediated Ullmann couplings are less common but feasible.

Example :

-

Bromide Intermediate : Synthesize 3-bromopyrrolidine.

-

Ullmann Coupling : React with pyridin-2-ol using CuI and a ligand (e.g., 1,10-phenanthroline) in DMF.

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | CuI, 1,10-phenanthroline |

| Base | K₃PO₄ |

| Temperature | 100–120°C |

| Yield | 50–60% |

Purification and Characterization

Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Stereochemical integrity is confirmed via chiral HPLC or NOE NMR.

| Technique | Application |

|---|---|

| Column Chromatography | Isolate product from byproducts |

| Chiral HPLC | Confirm enantiomeric purity |

| NOE NMR | Validate (S)-configuration |

Industrial and Scalability Considerations

Continuous flow reactors and automated systems enhance scalability. For example, Boc protection can be optimized using excess Boc₂O (1.2 equiv) and controlled pH to minimize side reactions.

Key Industrial Parameters :

| Parameter | Value |

|---|---|

| Reactor Type | Continuous flow |

| Temperature Control | ±2°C |

| Throughput | 100–500 g/day |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenated derivatives and nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is being explored for its potential as a drug candidate due to its ability to interact with biological targets. Its pyridine moiety is known to enhance bioactivity and solubility, making it a valuable scaffold for the development of pharmaceuticals aimed at treating neurological disorders and other diseases.

2. Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have shown that derivatives of pyrrolidine compounds can modulate enzyme activity, suggesting that (S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate could be investigated further for its inhibitory effects on enzymes linked to disease mechanisms .

Material Science Applications

1. Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds can be utilized in creating new materials with tailored properties for applications in coatings, adhesives, and composites.

2. Nanotechnology

In nanotechnology, (S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate can serve as a functionalizing agent for nanoparticles. This enhances the stability and dispersibility of nanoparticles in various solvents, which is crucial for applications in drug delivery systems and biosensing technologies .

Synthetic Methodologies

1. Asymmetric Synthesis

The compound is significant in asymmetric synthesis due to its chiral nature. It can be employed as a chiral auxiliary or catalyst in reactions that require enantioselectivity, facilitating the production of enantiomerically pure compounds that are vital in pharmaceuticals .

2. Reaction Mechanisms

Research has demonstrated that (S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate can participate in various organic reactions, including nucleophilic substitutions and cycloadditions. These reactions are essential for constructing complex organic molecules used in drug discovery and development .

Case Studies

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridin-2-yloxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Features

The following table compares key structural and molecular parameters of (S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate with similar compounds:

Key Observations :

- Steric and Electronic Effects : The target compound’s pyridin-2-yloxy group provides distinct electronic properties compared to analogs with methoxy (1228665-86-8) or iodo substituents (1228665-81-3). The absence of bulky groups (e.g., iodine or spiro systems) likely improves solubility and synthetic accessibility .

- Stereochemistry : The (S)-configuration differentiates it from racemic mixtures (e.g., (±)-trans-1-tert-butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate) and may enhance enantioselective interactions in biological systems .

Biological Activity

(S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate, identified by its CAS number 1224514-70-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological properties and mechanisms of action.

- Molecular Formula : C14H20N2O3

- Molecular Weight : 264.33 g/mol

- IUPAC Name : tert-butyl (S)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

- Structure :

The biological activity of (S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and inflammation modulation. The compound has shown potential as an inhibitor of Class I PI3-kinase enzymes, which are involved in cell proliferation and survival pathways often dysregulated in cancer cells .

Antitumor Activity

Research indicates that (S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate exhibits antitumor properties through the inhibition of PI3K signaling pathways. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential utility in cancer treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. By modulating signaling pathways associated with inflammation, it may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for preparing (S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving tert-butyl-protected pyrrolidine precursors and pyridinyloxy derivatives. For example, tert-butyl pyrrolidine intermediates can undergo Mitsunobu reactions or SN2 displacements with activated pyridinyl alcohols. Purification often involves flash column chromatography with hexane/ethyl acetate gradients (e.g., 6:4 ratio for optimal separation) , followed by recrystallization to enhance purity (≥94% achieved in analogous syntheses) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : To verify stereochemistry (e.g., S-configuration via NOE correlations) and substituent integration .

- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., deviations <2 ppm) .

- HPLC : To assess purity (>97% as per tert-butyl pyrrolidine analogs) .

- IR spectroscopy : To detect functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during derivatization of the pyrrolidine ring?

The S-configuration is preserved using chiral auxiliaries or enantioselective catalysis. For example, tert-butyl protection stabilizes the pyrrolidine ring against racemization during nucleophilic substitutions. Steric hindrance from the tert-butyl group directs regioselectivity in reactions like alkylation or acylation . Chiral HPLC or enzymatic resolution may resolve enantiomeric impurities .

Q. What strategies address conflicting NMR data during structural elucidation?

Discrepancies in coupling constants or chemical shifts (e.g., pyridinyloxy vs. pyrrolidine protons) are resolved by:

Q. How does the pyridin-2-yloxy group influence reactivity in cross-coupling or functionalization reactions?

The electron-withdrawing pyridinyloxy moiety activates the pyrrolidine ring for electrophilic substitutions (e.g., halogenation at the 4-position). It also facilitates Suzuki-Miyaura couplings via boronate intermediates, as seen in iodinated analogs (e.g., 3-iodopyridin-2-yloxy derivatives) . Steric effects from the tert-butyl group may limit accessibility to certain reaction sites .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Key issues include:

- Catalyst loading : Asymmetric hydrogenation requires optimized Rh or Ru catalysts (e.g., 0.5 mol% for ≥90% ee) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate racemization; this is mitigated by low-temperature protocols .

- Workup efficiency : Centrifugal partition chromatography (CPC) scales better than standard column methods for chiral separations .

Methodological Recommendations

- Stereochemical Analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) in NMR to confirm ee .

- Scale-Up : Employ flow chemistry for exothermic reactions (e.g., Boc protection) to improve safety and yield .

- Conflict Resolution : Cross-validate NMR assignments with X-ray crystallography for ambiguous cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.